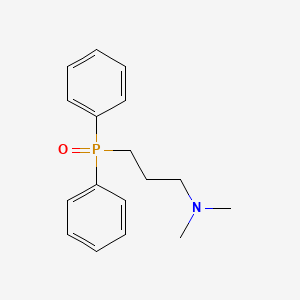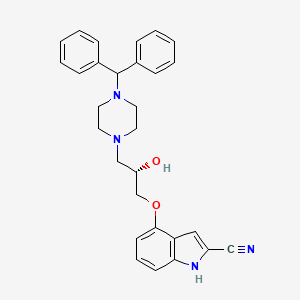
2-(2-Nitrobenzoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione is an organic compound that features a nitro group attached to a benzoyl moiety, which is further connected to a cyclohexane-1,3-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione typically involves the nitration of benzoyl derivatives followed by cyclization reactions. One common method includes the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride, which is then reacted with cyclohexane-1,3-dione under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include iron, tin(II) chloride, and catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as sodium hydrosulfite and sodium sulfide can be used for selective substitution reactions.
Major Products
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Substitution reactions yield various functionalized derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione involves its interaction with molecular targets through its nitro and benzoyl functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways . The benzoyl moiety can participate in various binding interactions, influencing the compound’s overall activity and effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzyl chloride: Similar in structure but lacks the cyclohexane-1,3-dione moiety.
2-Nitrobenzoic acid: Contains a carboxylic acid group instead of the cyclohexane-1,3-dione structure.
Uniqueness
2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione is unique due to the presence of both the nitrobenzoyl and cyclohexane-1,3-dione moieties, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler nitrobenzoyl compounds .
Propiedades
Número CAS |
104206-60-2 |
|---|---|
Fórmula molecular |
C13H11NO5 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
2-(2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H11NO5/c15-10-6-3-7-11(16)12(10)13(17)8-4-1-2-5-9(8)14(18)19/h1-2,4-5,12H,3,6-7H2 |
Clave InChI |
ZZJZBPYZTKGWTD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




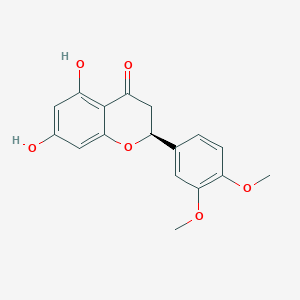

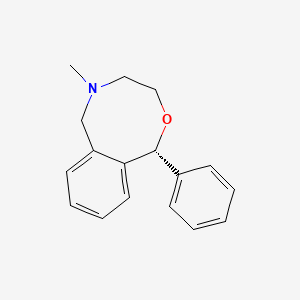
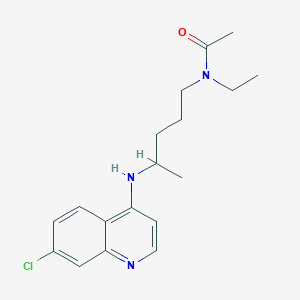

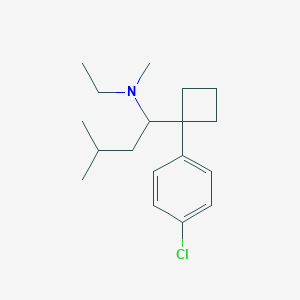

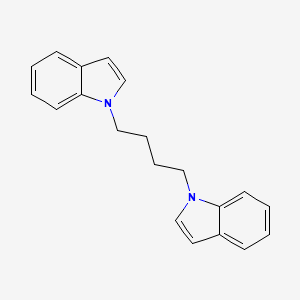
![Imidazo[1,2-a]pyridine-3-acetic acid, 2,3-dihydro-2-oxo-](/img/structure/B3061316.png)
